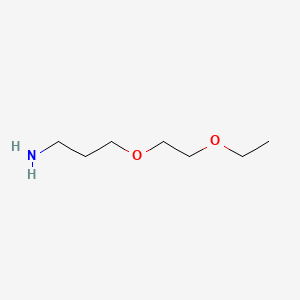
3-(2-ETHOXYETHOXY)PROPYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ETHOXYETHOXY)PROPYLAMINE is an organic compound with the molecular formula C7H17NO2. It is a primary aliphatic amine characterized by the presence of an ethoxyethoxy group attached to the propanamine backbone.
Méthodes De Préparation
The synthesis of 3-(2-ETHOXYETHOXY)PROPYLAMINE typically involves the reaction of 3-chloropropan-1-amine with ethylene glycol monoethyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethoxyethoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
3-(2-ETHOXYETHOXY)PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like alkyl halides and acyl chlorides are commonly employed.
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Applications De Recherche Scientifique
3-(2-ETHOXYETHOXY)PROPYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(2-ETHOXYETHOXY)PROPYLAMINE involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in reactions with electrophiles. The ethoxyethoxy group enhances its solubility and reactivity, allowing it to interact with a wide range of substrates. The compound may also influence biological pathways by binding to specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
3-(2-ETHOXYETHOXY)PROPYLAMINE can be compared with other similar compounds such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with an ethylhexyl group instead of an ethoxyethoxy group.
3-Ethoxypropylamine: This compound lacks the additional ethoxy group, resulting in different reactivity and solubility characteristics.
N,N-Dimethyl-1-propanamine: This tertiary amine has different steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and solubility properties, making it valuable for various applications.
Propriétés
Numéro CAS |
28754-17-8 |
|---|---|
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-2-9-6-7-10-5-3-4-8/h2-8H2,1H3 |
Clé InChI |
MNEXQJIOTUAEPH-UHFFFAOYSA-N |
SMILES |
CCOCCOCCCN |
SMILES canonique |
CCOCCOCCCN |
Key on ui other cas no. |
28754-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















